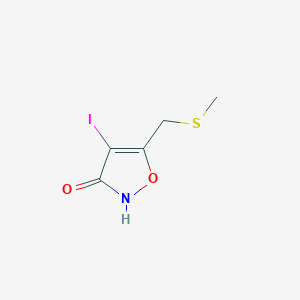

4-iodo-5-((methylthio)methyl)isoxazol-3(2H)-one

Description

4-Iodo-5-((methylthio)methyl)isoxazol-3(2H)-one is a halogenated isoxazolone derivative characterized by an iodine atom at position 4 and a methylthio-methyl group at position 3. Isoxazol-3(2H)-ones are five-membered heterocyclic compounds with a ketone oxygen and nitrogen in the ring, making them versatile scaffolds in medicinal chemistry and material science.

Properties

CAS No. |

89661-21-2 |

|---|---|

Molecular Formula |

C5H6INO2S |

Molecular Weight |

271.08 g/mol |

IUPAC Name |

4-iodo-5-(methylsulfanylmethyl)-1,2-oxazol-3-one |

InChI |

InChI=1S/C5H6INO2S/c1-10-2-3-4(6)5(8)7-9-3/h2H2,1H3,(H,7,8) |

InChI Key |

LTSVTPOVVZSTMB-UHFFFAOYSA-N |

Canonical SMILES |

CSCC1=C(C(=O)NO1)I |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-iodo-5-((methylthio)methyl)isoxazol-3(2H)-one typically involves the following steps:

Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between nitrile oxides and alkynes or alkenes.

Introduction of the Iodine Atom: The iodine atom can be introduced through an electrophilic iodination reaction using iodine or iodine monochloride.

Addition of the Methylthio Group: The methylthio group can be added through a nucleophilic substitution reaction using methylthiolate as the nucleophile.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions (temperature, pressure, solvent), and employing catalysts to increase yield and reduce reaction time.

Chemical Reactions Analysis

Types of Reactions

4-iodo-5-((methylthio)methyl)isoxazol-3(2H)-one can undergo various chemical reactions, including:

Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The iodine atom can be reduced to a hydrogen atom using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The iodine atom can be substituted with other nucleophiles (e.g., amines, thiols) through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent such as dichloromethane at room temperature.

Reduction: Sodium borohydride, lithium aluminum hydride; typically carried out in anhydrous conditions using solvents such as tetrahydrofuran or ethanol.

Substitution: Nucleophiles such as amines or thiols; typically carried out in polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide at elevated temperatures.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Deiodinated isoxazole derivatives.

Substitution: Isoxazole derivatives with substituted nucleophiles.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.

Industry: Used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-iodo-5-((methylthio)methyl)isoxazol-3(2H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The presence of the iodine and methylthio groups can influence its binding affinity and specificity to these targets. The exact pathways involved may vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Key Differences and Implications

Halogen Effects :

- The iodine atom in the target compound is larger and more polarizable than chlorine or bromine in analogs (e.g., 5-chloro-2-methyl-4-isothiazolin-3-one, CAS 26172-55-4). This increases steric hindrance and may enhance electrophilic reactivity, making it suitable for cross-coupling reactions .

- In contrast, chloro- or bromo-substituted isoxazolones (e.g., 6-bromobenzo[d]isoxazol-3(2H)-one, CAS 65685-50-9) are smaller, favoring faster reaction kinetics but lower stability under harsh conditions .

Functional Group Diversity: The methylthio-methyl group distinguishes the target compound from analogs with hydroxyl, benzylidene, or thiazolyl substituents. This group improves lipid solubility, which could enhance membrane permeability compared to hydrophilic derivatives like 4-fluorobenzo[d]isoxazol-3(2H)-one .

Synthetic Efficiency: Cu(OAc)2-catalyzed cyclization (80–90% yields) outperforms traditional methods for isoxazolones, suggesting that similar catalytic systems could optimize the target compound’s synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.